

Endogenous levels of N-Oleoylglycine in different tissues

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Oleoylglycine**

Cat. No.: **B164277**

[Get Quote](#)

An In-Depth Technical Guide to the Endogenous Levels of **N-Oleoylglycine** in Different Tissues

Authored by: Gemini, Senior Application Scientist Foreword

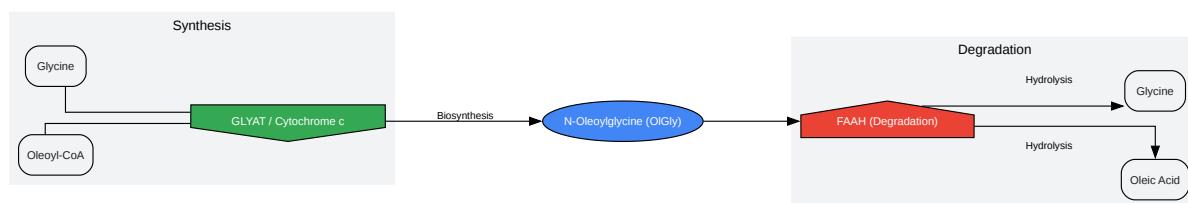
N-acyl amino acids represent a burgeoning class of lipid signaling molecules, intricately involved in a spectrum of physiological processes. Among these, **N-Oleoylglycine** (OIGly), the amide conjugate of oleic acid and glycine, has garnered significant attention for its neuromodulatory and metabolic activities.^{[1][2]} Understanding the tissue-specific distribution of OIGly is paramount for elucidating its physiological roles and exploring its therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of OIGly's endogenous levels, the sophisticated methodologies required for its quantification, and the functional implications of its tissue-specific expression.

N-Oleoylglycine: A Bioactive Lipoamino Acid

N-Oleoylglycine is an endogenous lipoamino acid belonging to the N-acyl amide family.^{[3][4]} ^[5] Structurally similar to the endocannabinoid anandamide, OIGly is considered part of the expanded "endocannabinoidome"—a complex signaling system comprising a wide array of lipid mediators, their receptors, and metabolic enzymes.^{[1][6]} Unlike classical endocannabinoids, OIGly does not bind strongly to cannabinoid receptor type 1 (CB1); instead, its effects are often mediated through other targets, including peroxisome proliferator-activated receptor alpha

(PPAR α) and glycine receptors.[1][5][7] Its diverse biological activities include roles in pain perception, inflammation, metabolic regulation, and addiction, making it a molecule of significant scientific and therapeutic interest.[1][5][7][8][9]

Biosynthesis and Degradation Pathways


The endogenous concentration of OIGly is tightly regulated by a balance of biosynthesis and degradation.

Biosynthesis: Two primary pathways have been proposed for the formation of N-acylglycines:

- Direct Conjugation: The most direct route involves the condensation of a fatty acyl-CoA (e.g., Oleoyl-CoA) with glycine. This reaction is catalyzed by enzymes such as glycine N-acyltransferase (GLYAT).[10][11]
- Cytochrome c-mediated Synthesis: An alternative pathway involves the enzyme cytochrome c, which can catalyze the synthesis of OIGly from oleoyl-CoA and glycine.[6]

Degradation: The primary enzyme responsible for the hydrolysis and inactivation of OIGly is Fatty Acid Amide Hydrolase (FAAH).[3][10] FAAH cleaves the amide bond, releasing oleic acid and glycine, thereby terminating the signaling activity of the molecule.

Below is a diagram illustrating the metabolic lifecycle of **N-Oleoylglycine**.

[Click to download full resolution via product page](#)

Caption: Biosynthesis and degradation of **N-Oleoylglycine**.

Tissue-Specific Endogenous Levels of N-Oleoylglycine

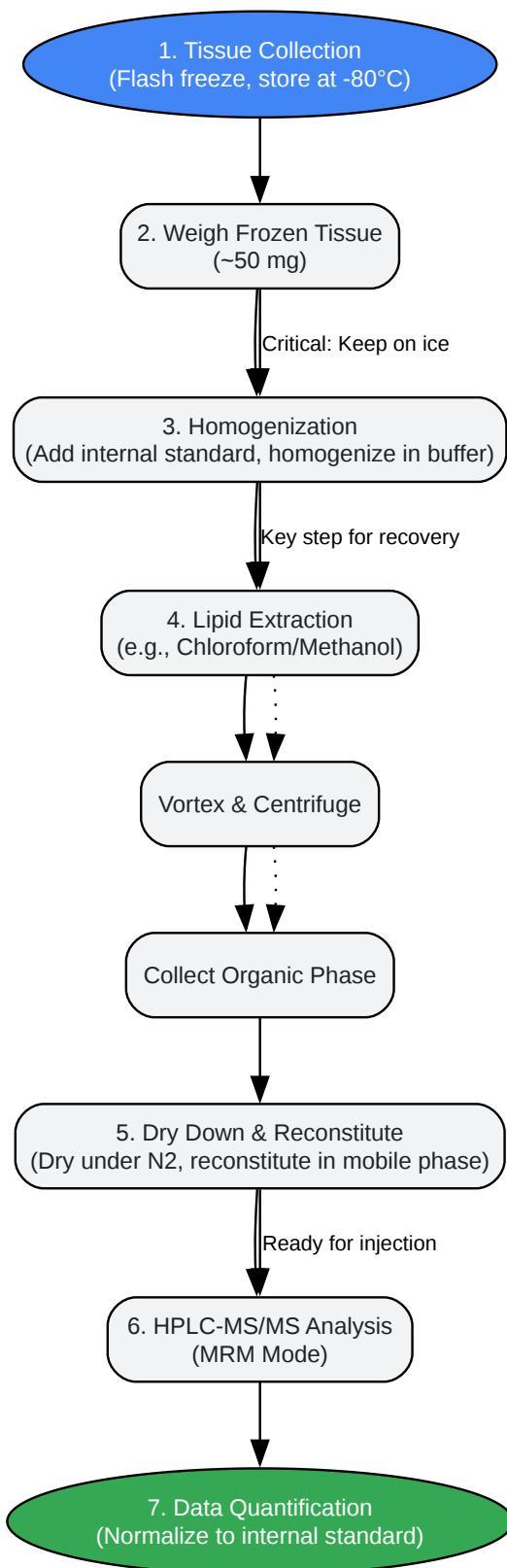
The concentration of OIGly varies significantly across different tissues, which likely reflects its specific physiological functions in those locations. Accurate quantification requires highly sensitive analytical techniques, as these lipids are often present at low levels.

The table below summarizes reported endogenous levels of OIGly and related N-acyl glycines in rodent tissues. These values serve as a crucial baseline for studies investigating the modulation of these lipids in pathological states or in response to pharmacological interventions.

N-acyl Amino Acid	Tissue	Endogenous Level (pmol/g wet weight)	Species	Reference
N-oleoyl glycine (18:1)	Brain	0.54 ± 0.06	Rat	[11]
N-arachidonoyl glycine (20:4)	Brain	0.26 ± 0.04	Rat	[11]
N-linoleoyl glycine (18:2)	Brain	0.31 ± 0.03	Rat	[11]
N-palmitoyl glycine (16:0)	Brain	2.5 ± 0.2	Rat	[11]
N-stearoyl glycine (18:0)	Brain	3.3 ± 0.3	Rat	[11]
N-docosahexaenoyl glycine (22:6)	Brain	333 ± 24	Rat	[11]
N-palmitoyl glycine (16:0)	Skin	High levels reported (100-fold > AEA)	Rat	[12] [13] [14]
N-palmitoyl glycine (16:0)	Spinal Cord	High levels reported	Rat	[13] [14]

Field Insights:

- The relatively high abundance of N-acyl glycines with saturated and monounsaturated fatty acids (stearoyl, palmitoyl, oleoyl) compared to polyunsaturated ones (arachidonoyl) in the brain is noteworthy.[\[11\]](#)
- The exceptionally high level of N-docosahexaenoyl glycine underscores the importance of DHA in neural tissue.[\[11\]](#)


- While specific data for OIGly in peripheral metabolic tissues like the liver and adipose tissue are less commonly reported in comprehensive tables, their roles in these tissues are an active area of investigation, particularly concerning insulin sensitivity and adipogenesis.[9][15][16][17] The presence of its synthesizing enzyme, GLYAT, is high in the liver and adipose tissue, suggesting local production and function.[10]

A Validated Protocol for N-Oleoylglycine Quantification in Tissues

Accurate and reproducible quantification of OIGly is essential for advancing our understanding of its biology. Due to its lipophilic nature and low endogenous concentrations, the method of choice is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[18]

The following protocol provides a robust, self-validating workflow for the extraction and quantification of OIGly from biological tissues. The inclusion of a deuterated internal standard is critical for correcting analytical variability during sample preparation and injection, ensuring trustworthiness and accuracy.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **N-Oleoylglycine** quantification.

Step-by-Step Methodology

Materials:

- Solvents: HPLC-grade methanol, chloroform, acetonitrile, formic acid, and water.
- Internal Standard (IS): Deuterated **N-Oleoylglycine** (e.g., OIGly-d4).
- Homogenizer: Bead beater or probe sonicator.
- Centrifuge capable of high speeds (e.g., >14,000 x g) and refrigeration.
- Nitrogen evaporator.
- HPLC-MS/MS system.

Protocol:

- Tissue Preparation:
 - Retrieve brain tissue (or other tissue of interest) from -80°C storage.[18] All steps should be performed on ice to minimize enzymatic degradation.[11][19]
 - Quickly weigh approximately 50 mg of the frozen tissue.[11]
 - Causality: Working quickly with frozen tissue is crucial to prevent the activity of hydrolases like FAAH, which would otherwise degrade the target analyte and lead to an underestimation of its true endogenous level.
- Homogenization:
 - Place the weighed tissue in a 2 mL tube containing homogenization beads and 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline).[11][20]
 - Spike the sample with a known amount of deuterated internal standard (e.g., 5 pmol of OIGly-d4).
 - Causality: The internal standard is added at the earliest possible stage to account for analyte loss during all subsequent steps (extraction, drying, injection). It is chemically

identical to the analyte but mass-shifted, making it the perfect reference for accurate quantification.

- Homogenize the tissue using a bead beater or sonicator until no visible tissue fragments remain.[11]
- **Lipid Extraction (Modified Folch Method):**
 - To the tissue homogenate, add a 2:1 mixture of chloroform:methanol, resulting in a final solvent ratio of 2:1:1 (chloroform:methanol:aqueous homogenate).[21] A common approach is to add 2 mL of chloroform and 1 mL of methanol to the 1 mL homogenate.
 - Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to achieve phase separation.[11]
 - Causality: The chloroform/methanol mixture creates a biphasic system. Lipids, including OIGly, are partitioned into the lower, denser chloroform layer, effectively separating them from polar molecules, proteins, and cellular debris which remain in the upper aqueous/methanol layer and the protein interface.
 - Carefully collect the lower organic phase using a glass pipette and transfer it to a new tube.
- **Sample Concentration:**
 - Dry the collected lipid extract under a gentle stream of nitrogen gas. Avoid overheating the sample.
 - Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for HPLC-MS/MS analysis, typically 50% acetonitrile in water.[11]
 - Causality: Drying removes the high-volume extraction solvent, concentrating the analyte for increased sensitivity. Reconstituting in a solvent compatible with the initial mobile phase ensures good peak shape during the chromatographic separation.
- **HPLC-MS/MS Analysis:**

- Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[11]
 - Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[11]
 - Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.[11]
 - Flow Rate: 0.5 mL/min.[11]
 - Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) is used to elute the analytes.
- Causality: The C18 column retains lipophilic molecules like OIGly. The gradient elution starts with a high aqueous content to allow analytes to bind to the column and then gradually increases the organic content to elute them based on their hydrophobicity, achieving separation from other lipids. Formic acid and ammonium acetate are used as mobile phase additives to improve ionization efficiency in the mass spectrometer.
- Mass Spectrometry Detection:
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transition for both endogenous OIGly and the deuterated internal standard.
- Causality: MRM is a highly specific and sensitive detection mode. It involves selecting the protonated molecular ion of OIGly (precursor ion) and then fragmenting it to produce a characteristic product ion. Monitoring this specific mass transition significantly reduces chemical noise and allows for confident quantification even at very low concentrations.

Conclusion and Future Directions

This guide provides a foundational framework for the study of **N-Oleoylglycine**, from its metabolic pathways to its precise quantification in biological tissues. The data clearly indicate that OIGly is an endogenously produced lipid mediator with a distinct tissue distribution, pointing towards specialized physiological roles. The provided HPLC-MS/MS protocol offers a reliable and validated system for researchers to accurately measure this important molecule.

Future research should focus on:

- Expanding Tissue Profiling: A comprehensive quantification of OIGly across a wider range of tissues (liver, adipose, muscle, pancreas) under various physiological and pathological conditions is needed.
- Functional Correlation: Directly correlating tissue-specific levels of OIGly with functional outcomes, such as changes in gene expression or metabolic flux.
- Therapeutic Targeting: Investigating how pharmacological modulation of the enzymes that synthesize (GLYAT) or degrade (FAAH) OIGly can be leveraged for therapeutic benefit in metabolic and neurological disorders.

By building upon this technical foundation, the scientific community can further unravel the complex biology of **N-Oleoylglycine** and its potential as a biomarker and therapeutic target.

References

- High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC. (2023).
- Chaturvedi, S., Driscoll, W. J., Elliot, B. M., Faraday, M. M., Grunberg, N. E., & Mueller, G. P. (2006). In vivo evidence that **N-oleoylglycine** acts independently of its conversion to oleamide.
- Wang, S., Xu, Q., Shu, G., et al. (2015). N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte.
- Proposed pathways for the biosynthesis of the N-acylglycines, PFAMs,... (n.d.).
- Wu, J., et al. (2017). **N-oleoylglycine**-induced hyperphagia is associated with the activation of agouti-related protein (AgRP) neuron by cannabinoid receptor type 1 (CB1R). Journal of Agricultural and Food Chemistry.
- N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice - PMC. (n.d.).
- Lauritano, A., et al. (2022). The endocannabinoidome mediator **N-oleoylglycine** is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity. Frontiers in Molecular Neuroscience.
- Application Notes and Protocols for the Quantification of N-acyl glycines in Brain Tissue Samples. (2025). BenchChem.
- N-Oleoyl Glycine (HMDB0241916). (2021).
- **N-Oleoylglycine** | C20H37NO3. (2026). PubChem.

- Petrie, G. N., et al. (2019). **N-Oleoylglycine** and N-Oleoylalanine Do Not Modify Tolerance to Nociception, Hyperthermia, and Suppression of Activity Produced by Morphine.
- Bradshaw, H. B., Rimmerman, N., Hu, S. S., & Walker, J. M. (2009).
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (n.d.). MDPI.
- N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. (n.d.).
- Pirozzi, C., et al. (2024). Targeting liver and adipose tissue in obese mice: Effects of a N-acylethanolamine mixture on insulin resistance and adipocyte reprogramming. *Biomedicine & Pharmacotherapy*.
- N-Oleoyl Glycine. (n.d.). Cayman Chemical.
- A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. (n.d.).
- N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. (n.d.). Semantic Scholar.
- Piscitelli, F., et al. (2020). Protective Effects of **N-Oleoylglycine** in a Mouse Model of Mild Traumatic Brain Injury. *ACS Chemical Neuroscience*.
- N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. (n.d.).
- Recent Advances in Adipose Tissue Dysfunction and Its Role in the Pathogenesis of Non-Alcoholic F
- Extraction of Brain Tissue Protein. (n.d.).
- Extraction of Nuclei
- Acute activation of adipocyte lipolysis reveals dynamic lipid remodeling of the hepatic lipidome. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for N-Oleoyl Glycine (HMDB0241916) [hmdb.ca]
- 4. N-Oleoylglycine | C20H37NO3 | CID 6436908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | N-Oleoylglycine and N-Oleoylalanine Do Not Modify Tolerance to Nociception, Hyperthermia, and Suppression of Activity Produced by Morphine [frontiersin.org]
- 8. In vivo evidence that N-oleoylglycine acts independently of its conversion to oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons | Semantic Scholar [semanticscholar.org]
- 14. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting liver and adipose tissue in obese mice: Effects of a N-acylethanolamine mixture on insulin resistance and adipocyte reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Acute activation of adipocyte lipolysis reveals dynamic lipid remodeling of the hepatic lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction of Nuclei from Brain Tissue [protocols.io]
- 20. researchgate.net [researchgate.net]

- 21. N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endogenous levels of N-Oleoylglycine in different tissues]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164277#endogenous-levels-of-n-oleoylglycine-in-different-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com